(S)-Benzyl (1-cyano-2-methylpropyl)carbamate
CAS No.: 17343-55-4
Cat. No.: VC21019050
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17343-55-4 |
|---|---|
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | benzyl N-[(1S)-1-cyano-2-methylpropyl]carbamate |
| Standard InChI | InChI=1S/C13H16N2O2/c1-10(2)12(8-14)15-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12H,9H2,1-2H3,(H,15,16)/t12-/m1/s1 |
| Standard InChI Key | NJLYXYMHKYRDQH-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)[C@@H](C#N)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(C)C(C#N)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)C(C#N)NC(=O)OCC1=CC=CC=C1 |
Introduction
Chemical Properties and Structure
Molecular Characteristics
(S)-Benzyl (1-cyano-2-methylpropyl)carbamate possesses a unique chemical structure that combines several important functional groups, including a carbamate linkage, a nitrile (cyano) group, and a chiral center. The compound has the following fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆N₂O₂ |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | benzyl N-[(1S)-1-cyano-2-methylpropyl]carbamate |
| CAS Number | 17343-55-4 |
The structure features a phenylmethyl (benzyl) group attached to a carbamate moiety, which is connected to a chiral carbon bearing a nitrile group and an isopropyl substituent .
Structural Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C13H16N2O2/c1-10(2)12(8-14)15-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12H,9H2,1-2H3,(H,15,16)/t12-/m1/s1 |
| Standard InChIKey | NJLYXYMHKYRDQH-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)C@@HNC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)C(C#N)NC(=O)OCC1=CC=CC=C1 |
These identifiers provide unambiguous ways to reference the compound in chemical databases and literature.
Stereochemistry
The stereochemistry of (S)-benzyl (1-cyano-2-methylpropyl)carbamate is a defining feature of this compound. The chiral center is located at the carbon atom that bears the nitrile group, and it has the (S) configuration according to the Cahn-Ingold-Prelog priority rules. This stereochemical configuration is critical for its biological activity, particularly in its applications as an intermediate in pharmaceutical synthesis. The stereospecific nature of the compound influences its three-dimensional structure and consequently its interactions with biological targets or catalysts in synthetic transformations.
Synthesis Methodology
General Synthetic Approach
The synthesis of (S)-benzyl (1-cyano-2-methylpropyl)carbamate typically involves the reaction of benzyl chloroformate with (S)-2-amino-2-methylpropanenitrile. This reaction is conducted in the presence of a base to facilitate the formation of the carbamate linkage.
The general synthetic route can be represented as follows:
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Preparation of (S)-2-amino-2-methylpropanenitrile (starting material)
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Reaction with benzyl chloroformate in the presence of a base (typically triethylamine)
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Purification of the resulting carbamate
Reaction Conditions
The reaction conditions for the synthesis of (S)-benzyl (1-cyano-2-methylpropyl)carbamate are critical for achieving high yields and maintaining stereochemical integrity. Typical conditions include:
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dichloromethane or toluene |
| Base | Triethylamine |
| Temperature | Room temperature |
| Reaction Time | 2-4 hours |
| Purification | Column chromatography |
The reaction is generally performed at room temperature to optimize yield and maintain the stereochemical purity of the product. The use of anhydrous conditions is often necessary to prevent side reactions and ensure high purity of the final compound.
Alternative Synthetic Approaches
While the direct reaction of benzyl chloroformate with the appropriate amine is the most common approach, alternative synthetic routes have been explored. These include:
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Use of other activated carbonates as alternatives to benzyl chloroformate
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Enzymatic approaches to achieve stereoselective synthesis
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Flow chemistry methods for scale-up production
These alternative approaches can offer advantages in terms of yield, stereoselectivity, or scalability depending on the specific requirements of the synthesis .
Applications and Mechanism
Role in Pharmaceutical Synthesis
(S)-Benzyl (1-cyano-2-methylpropyl)carbamate plays a crucial role in the synthesis of pharmaceutical compounds, particularly HIV integrase inhibitors. The structural features of this compound, including its stereochemistry and functional groups, make it an important building block in medicinal chemistry. The carbamate moiety serves as a protected amine that can be selectively deprotected later in synthetic sequences, while the nitrile group provides a versatile handle for further transformations.
The compound's application extends beyond HIV integrase inhibitors to other therapeutic areas, including:
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Synthesis of protease inhibitors
-
Development of novel antibiotics
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Preparation of enzyme inhibitors for various therapeutic targets
Mechanism of Action in HIV Integrase Inhibition
The mechanism of action for (S)-benzyl (1-cyano-2-methylpropyl)carbamate in HIV integrase inhibition stems from its role as a precursor to compounds that interact with the active site of HIV integrase. When incorporated into more complex structures, the stereochemistry and functional arrangement derived from this building block allow for specific interactions with the target enzyme.
Key interactions include:
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Hydrogen bonding between the carbamate-derived moieties and amino acid residues in the enzyme active site
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Coordination with metal ions in the integrase active site
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Hydrophobic interactions mediated by the aromatic and alkyl portions of the molecule
These interactions collectively contribute to the inhibition of HIV integrase activity, thereby preventing viral replication.
Other Applications
Beyond pharmaceutical applications, (S)-benzyl (1-cyano-2-methylpropyl)carbamate has potential uses in:
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Asymmetric catalysis as a chiral ligand precursor
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Materials science for the development of chiral polymers
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Agricultural chemistry for the preparation of crop protection agents
The versatility of this compound in various chemical transformations makes it a valuable building block across multiple disciplines .
Analytical Techniques for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary method for structural characterization of (S)-benzyl (1-cyano-2-methylpropyl)carbamate. Both ¹H and ¹³C NMR provide valuable information about the compound's structure.
Key NMR features include:
-
¹H NMR signals for the benzyl group (aromatic protons and methylene protons)
-
Signals for the isopropyl group (methine proton and methyl protons)
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Signal for the NH proton of the carbamate
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Signal for the chiral proton adjacent to the nitrile group
The NMR spectrum may show complexity due to rotamers formed by restricted rotation around the carbamate C-N bond, which is a common feature in carbamate structures .
Infrared (IR) Spectroscopy
IR spectroscopy provides important information about the functional groups present in (S)-benzyl (1-cyano-2-methylpropyl)carbamate. Characteristic IR absorptions include:
| Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|
| Nitrile (C≡N) | 2200-2250 |
| Carbamate C=O | 1680-1720 |
| N-H stretch | 3300-3400 |
| Aromatic C=C | 1450-1600 |
| C-O stretch | 1200-1250 |
These spectral features confirm the presence of the key functional groups in the molecule and can be used to monitor reactions involving this compound.
Mass Spectrometry
Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of (S)-benzyl (1-cyano-2-methylpropyl)carbamate. The molecular ion peak at m/z 232 corresponds to the molecular weight of the compound (232.28 g/mol), and fragment ions provide additional structural information .
Chiral Chromatography
Given the chiral nature of (S)-benzyl (1-cyano-2-methylpropyl)carbamate, chiral chromatography is essential for determining enantiomeric purity. High-performance liquid chromatography (HPLC) with chiral stationary phases is commonly employed for this purpose. The enantiomeric excess (ee) is a critical parameter that reflects the stereochemical purity of the compound, which is particularly important for pharmaceutical applications.
Physical Properties
Thermodynamic Properties
The physical properties of (S)-benzyl (1-cyano-2-methylpropyl)carbamate are important considerations for handling, storage, and formulation. Key physical properties include:
| Property | Value |
|---|---|
| Melting Point | 53°C |
| Density | 1.099 g/cm³ |
| Appearance | Crystalline solid |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and ethyl acetate; insoluble in water |
These properties influence the compound's behavior in various chemical processes and formulations .
Spectroscopic Properties
The spectroscopic properties of (S)-benzyl (1-cyano-2-methylpropyl)carbamate provide valuable information for its identification and characterization:
| Property | Value |
|---|---|
| UV absorption | Maximum around 260-280 nm (due to the aromatic ring) |
| Optical rotation | [α]D specific to the (S) configuration |
| Polar Surface Area (PSA) | 62.12 Ų |
| Log P | 2.85 (calculated) |
The optical rotation is particularly important as it confirms the compound's stereochemistry and can be used to assess its enantiomeric purity .
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